molecular formula C17H15FN4O3 B2402763 5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034533-69-0

5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2402763
CAS No.: 2034533-69-0
M. Wt: 342.33
InChI Key: PPIJGHXQXLIHEM-UHFFFAOYSA-N
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Description

This compound features a structurally complex tricyclic framework with a fused 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core. Key functional groups include:

  • 3,5-Dimethyl-1,2-oxazole-4-carbonyl: A substituted oxazole ring linked via a carbonyl group, likely influencing electronic properties and binding interactions.
  • 13-Fluoro substituent: Fluorination at position 13 may enhance metabolic stability and membrane permeability .

Properties

IUPAC Name

5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-9-15(10(2)25-20-9)17(24)21-6-5-13-12(8-21)16(23)22-7-11(18)3-4-14(22)19-13/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIJGHXQXLIHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylisoxazole-4-carbonyl chloride, which is then reacted with appropriate precursors to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Pharmacological Research

The compound's unique structure suggests potential applications in pharmacology:

  • Anticancer Activity : Preliminary studies indicate that derivatives of oxazole compounds can exhibit anticancer properties by inhibiting tumor growth through various mechanisms.
  • Antimicrobial Properties : The presence of the oxazole moiety has been linked to antimicrobial activity against certain bacterial strains.

Materials Science

Due to its complex structure and stability:

  • Polymer Chemistry : It can be used as a building block for synthesizing novel polymers with specific properties.
  • Nanotechnology : The compound may serve as a precursor for nanomaterials used in drug delivery systems.

Biochemical Studies

The compound's ability to interact with biological systems opens avenues for:

  • Enzyme Inhibition Studies : Investigating how this compound affects enzyme activity could lead to insights into metabolic pathways.
  • Receptor Binding Studies : Understanding its interaction with specific receptors can provide valuable data for drug design.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds derived from oxazole structures:

StudyFindings
Investigated the synthesis and biological activity of oxazole derivatives showing significant anticancer effects in vitro.
Explored the role of oxazole-containing compounds in modulating enzyme activity related to metabolic diseases.
Reported on the antimicrobial efficacy of oxazole derivatives against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

The compound’s 3,5-dimethyl-1,2-oxazole-4-carbonyl group distinguishes it from analogs with thiadiazole or tetrazole substituents. For example:

Compound Name (Example) Core Structure Heterocyclic Substituent Key Functional Differences Reported Activity
5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[...]-2-one (Target) Triazatricyclo 1,2-Oxazole (O, N) Enhanced electron-withdrawing effects; improved solubility vs. S-containing analogs Hypothesized kinase inhibition
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephalosporin 1,3,4-Thiadiazole (S, N) Higher beta-lactamase resistance due to thioether linkage Antibacterial activity

Key Findings :

  • Oxazole vs.
  • Fluorine Substitution: The 13-fluoro group in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated tricyclic analogs .
Core Structure Differences

The triazatricyclic core contrasts with bicyclic systems like cephalosporins (e.g., compounds in ):

  • Triazatricyclo vs. Cephalosporin : The fused tricyclic system imposes greater conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility.
Table 1: Comparative Physicochemical and Hypothetical Pharmacokinetic Properties
Property Target Compound (6R,7S)-Cephalosporin Analog (6R,7R)-Cephalosporin Analog
Molecular Weight ~450 g/mol (estimated) 476.5 g/mol 444.5 g/mol
logP (Predicted) 2.1 (moderate lipophilicity) 1.8 2.3
Aqueous Solubility ~50 µM (oxazole enhances polarity) Low (thiadiazole reduces solubility) Moderate
Metabolic Stability (t₁/₂) High (fluorine reduces CYP450 metabolism) Moderate Low

Discussion of Structural-Activity Relationships (SAR)

  • Oxazole vs. Thiadiazole : The 1,2-oxazole’s electron-withdrawing nature may strengthen hydrogen bonding with target proteins compared to thiadiazole’s sulfur-mediated hydrophobic interactions .
  • Fluorine Position : Fluorination at position 13 likely shields the tricyclic core from oxidation, a strategy validated in fluorinated kinase inhibitors like ibrutinib .
  • Triazatricyclic Rigidity : The constrained geometry may improve binding to deep enzymatic pockets but limit oral bioavailability due to high molecular weight (>400 g/mol).

Biological Activity

5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential therapeutic applications. Its unique structure combines features of oxazole and triazine derivatives, which are known for their diverse biological activities.

  • Molecular Formula : C17H15FN4O3
  • Molecular Weight : 342.33 g/mol
  • CAS Number : 2034533-69-0

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. This interaction may lead to a cascade of biochemical events that contribute to its therapeutic effects.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A review of oxazole derivatives highlighted their antimicrobial potential. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains:

CompoundMIC (µg/ml)Activity Against
111.6Candida albicans
120.8Candida tropicalis
1320E. coli

In a study focusing on oxazole derivatives, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

Compounds featuring oxazole rings have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at different phases.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Tumor Growth : Reduction in tumor size in in vivo models.

Case Studies

Several studies have documented the biological activity of compounds related to the target compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of oxazole derivatives and tested their efficacy against various pathogens.
    • Results indicated that specific derivatives exhibited MIC values lower than standard antibiotics like ampicillin and fluconazole .
  • Anticancer Studies :
    • In vitro studies showed that certain oxazole derivatives could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Q & A

Q. How can regioselectivity issues during fluorination be addressed?

  • Methodological Answer: Employ directing groups (e.g., boronic esters) to enhance fluorine incorporation at C13. Use Selectfluor® in acetonitrile at 0°C to minimize electrophilic side reactions. Monitor regiochemistry via ¹⁹F NMR .

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